N-[2-(3-bromophenoxy)ethyl]butan-1-amine;oxalic acid
Description
N-[2-(3-bromophenoxy)ethyl]butan-1-amine;oxalic acid is a chemical compound that combines an amine with an oxalic acid moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the bromophenoxy group and the butan-1-amine structure provides unique chemical properties that can be exploited in different reactions and applications.
Properties
IUPAC Name |
N-[2-(3-bromophenoxy)ethyl]butan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO.C2H2O4/c1-2-3-7-14-8-9-15-12-6-4-5-11(13)10-12;3-1(4)2(5)6/h4-6,10,14H,2-3,7-9H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYNOHNDINUGCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOC1=CC(=CC=C1)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-bromophenoxy)ethyl]butan-1-amine typically involves the reaction of 3-bromophenol with 2-chloroethylamine under basic conditions to form the intermediate 2-(3-bromophenoxy)ethylamine. This intermediate is then reacted with butan-1-amine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N-[2-(3-bromophenoxy)ethyl]butan-1-amine may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-bromophenoxy)ethyl]butan-1-amine undergoes various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding phenol derivatives.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
N-[2-(3-bromophenoxy)ethyl]butan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(3-bromophenoxy)ethyl]butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can facilitate binding to hydrophobic pockets, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-bromophenoxy)ethyl]-2-butanamine oxalate
- N-[2-(3-bromophenoxy)ethyl]-2-propanamine oxalate
- N-[2-(3-bromophenoxy)ethyl]acetamine
Uniqueness
N-[2-(3-bromophenoxy)ethyl]butan-1-amine is unique due to its specific combination of the bromophenoxy group and the butan-1-amine structure. This combination provides distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
